Sexangularetin
Overview
Description
Sexangularetin is a flavonoid compound . It is considered to be a derivative of kaempferol, which is a predominant structure among flavonol aglycones identified in fruits .
Molecular Structure Analysis
This compound has a molecular formula of C16H12O7 . It is a derivative of kaempferol, carrying substituted hydroxyl groups or methyl groups at different positions of the flavonol skeletons .
Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³, a boiling point of 603.2±55.0 °C at 760 mmHg, and a flash point of 229.3±25.0 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Cytotoxic Activities
A study on a new sexangularetin derivative from Camellia hakodae found that it displayed moderate to weak cytotoxic activities against various cell lines, indicating potential in cancer research. The compound was active against HepG2, Lu, and KB cell lines but inactive against MCF7 (N. Tuyen et al., 2019).
Role in Pigmentation
Research on the pigmentation of Nothofagus antarctica pollen revealed the presence of this compound, contributing to the bright yellow coloration of pollen. This discovery adds to our understanding of plant pigmentation and its components (E. Wollenweber & R. Wiermann, 1979).
Phenolic Profiling
A study on the phenolic profiles of various Sorbus L. genotypes identified this compound derivatives in all Sorbus inflorescence samples. This highlights its role in phytochemical diversity and potential in authenticity studies and quality control of plant-based ingredients (Kristina Zymonė et al., 2022).
Pollen Pigmentation
This compound has been identified as a contributor to the yellow coloration in pollen, particularly in certain species of Paeonia and Rumex. This insight adds to the understanding of the biochemical makeup of pollen in these species (R. Wiermann et al., 1981).
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYHRHUTXBGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205715 | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-74-4 | |
Record name | 8-Methoxykaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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